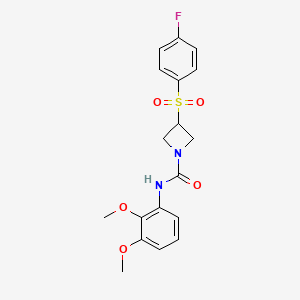
N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic compound notable for its unique molecular structure and potential pharmacological applications. The compound features an azetidine ring, a sulfonyl group, and dimethoxy substitution, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19FN2O5S
- Molecular Weight : 394.42 g/mol
- CAS Number : 1706339-82-3
The compound's structure includes:
- An azetidine ring that contributes to its pharmacological properties.
- A fluorobenzenesulfonyl group that may enhance solubility and receptor binding affinity.
- Dimethoxy groups that can influence the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Potential : The dimethoxy substitution suggests potential antidepressant effects, as similar structures have shown activity in modulating neurotransmitter systems.
- Antimicrobial Properties : Azetidine derivatives have been linked to antibacterial activity against various pathogens.
- Cytotoxicity Against Cancer Cells : Some azetidine derivatives have demonstrated cytostatic effects against cancer cell lines.
The mechanisms underlying the biological activity of this compound involve:
- Receptor Modulation : The sulfonyl group may facilitate interactions with serotonin receptors, which are crucial for mood regulation and antidepressant effects.
- Inhibition of Enzymatic Activity : The azetidine moiety can inhibit enzymes involved in cancer cell proliferation, contributing to its cytotoxic effects .
Table 1: Summary of Biological Activities
Research Insights
- Antidepressant Studies : In a study evaluating compounds with similar structural motifs, it was found that modifications like dimethoxy groups significantly enhanced antidepressant activity by increasing receptor affinity.
- Antimicrobial Efficacy : Azetidine derivatives have been tested for their ability to inhibit bacterial growth, demonstrating promising results against resistant strains .
- Cytotoxicity Assessment : A range of azetidine compounds was tested on various cancer cell lines (e.g., MCF-7 and HCT-116), showing IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
属性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)21-10-14(11-21)27(23,24)13-8-6-12(19)7-9-13/h3-9,14H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBFXOQDWTKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













